molecular formula C11H17NO3 B14035126 (2Z)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid

(2Z)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid

Cat. No.: B14035126
M. Wt: 211.26 g/mol
InChI Key: VGURNDUAODAGEO-SREVYHEPSA-N
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Description

(2Z)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid is an organic compound with a complex structure that includes a cyclohexyl group, a methylamino group, and a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohexylamine with methyl acrylate to form an intermediate, which is then subjected to further reactions to introduce the oxo and carboxylic acid functionalities. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems to maintain consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(2Z)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (2Z)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: Shares the cyclohexyl group but lacks the additional functional groups present in (2Z)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid.

    Methyl acrylate: Contains the acrylate moiety but does not have the cyclohexyl or amino groups.

    4-oxobutanoic acid: Similar in having the oxo and carboxylic acid groups but lacks the cyclohexyl and amino functionalities.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications that are not possible with simpler compounds.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

(Z)-4-(cyclohexylmethylamino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C11H17NO3/c13-10(6-7-11(14)15)12-8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,12,13)(H,14,15)/b7-6-

InChI Key

VGURNDUAODAGEO-SREVYHEPSA-N

Isomeric SMILES

C1CCC(CC1)CNC(=O)/C=C\C(=O)O

Canonical SMILES

C1CCC(CC1)CNC(=O)C=CC(=O)O

Origin of Product

United States

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